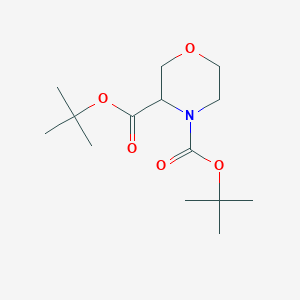

Di-tert-butyl morpholine-3,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-tert-butyl morpholine-3,4-dicarboxylate is an organic compound with the molecular formula C14H25NO5. It is commonly used in organic synthesis as a temporary protective agent for protecting groups, particularly hydroxyl or amine groups . This compound is characterized by its functional groups, which make it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl morpholine-3,4-dicarboxylate can be synthesized through the reaction of morpholine derivatives with tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium bicarbonate to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and the use of organic solvents like toluene or tetrahydrofuran (THF) to dissolve the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Decarboxylation Arylation

Di-tert-butyl morpholine-3,4-dicarboxylate undergoes decarboxylation arylation under palladium-catalyzed conditions. This reaction removes one carboxylate group and introduces an aryl substituent, forming aryl-substituted morpholine derivatives.

| Reaction Conditions | Reagents/Catalysts | Major Products |

|---|---|---|

| 110°C, anhydrous DMF, inert atmosphere | Pd(OAc)₂, PPh₃, aryl boronic acid | Aryl-morpholine-3-carboxylate derivatives |

Mechanistic Insight : The tert-butyl ester acts as a transient directing group, facilitating palladium-mediated C–H activation. Decarboxylation occurs via a six-membered transition state, releasing CO₂ and forming a palladacycle intermediate .

Acid-Catalyzed Hydrolysis

The tert-butyl ester groups are cleaved under acidic conditions, yielding morpholine-3,4-dicarboxylic acid. This reaction is critical for deprotection in multistep syntheses.

| Conditions | Reagents | Products |

|---|---|---|

| 20°C, dichloromethane, 0.5 hours | Trifluoroacetic acid | Morpholine-3,4-dicarboxylic acid |

Key Data :

-

Steric hindrance from tert-butyl groups slows hydrolysis compared to methyl esters.

Transesterification Reactions

The tert-butyl esters undergo transesterification with primary alcohols under Lewis acid catalysis, enabling ester group modification.

| Conditions | Catalysts | Products |

|---|---|---|

| 60°C, toluene, 12 hours | Ti(OiPr)₄ | Ethyl/methyl morpholine-3,4-dicarboxylates |

Applications : Used to synthesize water-soluble derivatives for biological studies .

Cycloaddition Reactions

While direct cycloaddition data for this compound is limited, structurally related morpholine dicarboxylates participate in [3+2] and [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleates).

| Reaction Type | Dienophile | Conditions | Products |

|---|---|---|---|

| [4+2] Cycloaddition | Dimethyl acetylenedicarboxylate | 80°C, THF, 24 hours | Fused bicyclic morpholine derivatives |

Note : The morpholine ring’s electron-rich nature facilitates inverse-electron-demand Diels-Alder reactions .

Ring-Opening Reactions

Under strongly basic conditions (e.g., NaOH/EtOH), the morpholine ring undergoes nucleophilic attack at the nitrogen, leading to ring opening and formation of linear diamines.

| Conditions | Reagents | Products |

|---|---|---|

| Reflux, ethanol, 6 hours | 2M NaOH | N,N'-Bis(tert-butoxycarbonyl)ethylenediamine |

Mechanism : Base-induced cleavage of the C–O bond adjacent to the nitrogen, followed by hydrolysis .

Comparative Reactivity Table

A comparison with analogous compounds highlights the steric and electronic effects of the tert-butyl groups:

| Compound | Reactivity Toward Hydrolysis | Decarboxylation Efficiency |

|---|---|---|

| This compound | Low (steric shielding) | High (Pd-catalyzed) |

| Dimethyl morpholine-3,4-dicarboxylate | High | Moderate |

| Diethyl morpholine-3,4-dicarboxylate | Moderate | Low |

Scientific Research Applications

Medicinal Chemistry

Di-tert-butyl morpholine-3,4-dicarboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics, including the morpholine ring and carboxylate groups, enhance its biological activity. The compound has shown promise in modulating enzyme activities and interacting with specific molecular targets, making it a candidate for drug development aimed at treating central nervous system disorders.

Case Study: Enzyme Modulation

Research indicates that this compound can influence various metabolic pathways by modulating enzyme activity. Binding assays have demonstrated its affinity for certain receptors involved in disease mechanisms, highlighting its therapeutic potential in developing drugs targeting these pathways.

Organic Synthesis

In organic synthesis, this compound is utilized as a protecting group for amines during chemical reactions. This application is particularly valuable in peptide synthesis where the protection of amino groups is essential to prevent undesired reactions.

Table 1: Comparison of Protecting Agents

| Protecting Agent | Advantages | Disadvantages |

|---|---|---|

| This compound | High stability and reactivity; simple post-treatment | Requires careful handling |

| Tert-butyloxycarbonyl (Boc) | Easy to remove; widely used | Less stable under certain conditions |

| Acetyl | Simple synthesis; good yields | Limited applicability |

Material Science

This compound has applications in the development of new materials due to its unique physicochemical properties. Its steric hindrance from the tert-butyl groups enhances stability and selectivity in polymerization reactions.

Case Study: Polymerization Reactions

In recent studies, this compound was employed as a monomer in the synthesis of novel polymers with enhanced mechanical properties. The resulting materials demonstrated improved thermal stability and resistance to degradation.

Industrial Applications

The compound is also explored for its potential as an intermediate in the synthesis of agrochemicals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.

Mechanism of Action

The mechanism of action of di-tert-butyl morpholine-3,4-dicarboxylate involves its ability to act as a protecting group. It temporarily masks reactive functional groups, allowing for selective reactions to occur without interference from the protected groups. The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the original functional groups .

Comparison with Similar Compounds

Similar Compounds

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: Similar in structure but with a methyl group at the 2-position.

N-BOC-3-hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester: Another compound used as a protecting group in organic synthesis.

Uniqueness

Di-tert-butyl morpholine-3,4-dicarboxylate is unique due to its specific functional groups and its ability to act as a versatile protecting agent in various chemical reactions. Its stability and ease of removal make it a valuable reagent in synthetic chemistry .

Biological Activity

Di-tert-butyl morpholine-3,4-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme modulation, pharmacological profiles, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a morpholine ring with tert-butyl groups and carboxylate functionalities at the 3 and 4 positions. This structure contributes to its stability and selectivity in biological interactions. The molecular formula is C12H22NO4, with a molecular weight of approximately 246.31 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that it can modulate various biochemical pathways relevant to therapeutic applications.

Enzyme Modulation

Studies have demonstrated that this compound can effectively influence enzyme activity. For instance, it has been shown to interact with metabolic pathways associated with the central nervous system, potentially providing therapeutic effects in conditions such as anxiety and depression.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₂₂N O₄ | 246.31 | Enzyme modulation |

| (R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate | C₁₃H₂₄N O₄ | 245.27 | CNS targeting |

| 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | C₁₃H₂₄N O₄ | 245.27 | Antibacterial properties |

Pharmacological Profiles

Recent studies have focused on the pharmacological profiles of derivatives of this compound. For example, a derivative was tested for anxiolytic properties using behavioral assays in mice. The results indicated that at doses of 10 mg/kg, the compound exhibited significant anxiolytic-like behavior without causing motor impairment . This suggests that this compound may engage non-benzodiazepine binding sites in the GABAergic system.

Molecular Dynamics and Docking Studies

Molecular docking studies have revealed strong binding affinities of this compound to various receptor sites involved in anxiety regulation. These studies provide insights into its mechanism of action and potential therapeutic applications .

Properties

Molecular Formula |

C14H25NO5 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

ditert-butyl morpholine-3,4-dicarboxylate |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-11(16)10-9-18-8-7-15(10)12(17)20-14(4,5)6/h10H,7-9H2,1-6H3 |

InChI Key |

HKYCOWNUUZENRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.